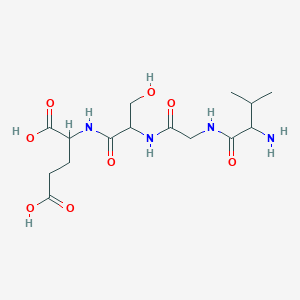

Val-gly-ser-glu

概要

説明

Val-gly-ser-glu is a tetrapeptide composed of the amino acids valine, glycine, serine, and glutamic acid. This peptide is known for its role in enhancing the flavor profile of foods, particularly in the context of kokumi substances, which are known to enhance the richness, mouthfulness, and lingering taste of foods .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Val-gly-ser-glu typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glutamic acid) to a solid resin. Each subsequent amino acid (serine, glycine, and valine) is then sequentially added to the growing peptide chain through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

化学反応の分析

Peptide Bond Cleavage and Fragmentation

VGSE undergoes backbone fragmentation under specific conditions, producing sequence-indicative ions and neutral molecules.

Collisionally Activated Dissociation (CAD)

- Mechanism : CAD of protonated VGSE breaks peptide bonds, generating N-terminal acylium ions (bₙ) and C-terminal sequence ions (yₙ). For example:

- Cleavage at Val-Gly yields b₁ (Val⁺) and y₃ (Gly-Ser-Glu⁺).

- Cleavage at Gly-Ser produces b₂ (Val-Gly⁺) and y₂ (Ser-Glu⁺).

- Neutral Losses : Elimination of water (from Ser’s hydroxyl group) or ammonia (from Glu’s side chain) may occur during fragmentation .

Neutralization-Reionization Mass Spectrometry (NRMS)

- Key Findings :

Thermal Degradation and Cyclization

VGSE’s stability under heat is influenced by its N-terminal Val residue.

Diketopiperazine (DKP) Formation

- Conditions : Incubation at 75°C in aqueous solution.

- Mechanism : Cyclization of the first two residues (Val-Gly) forms a six-membered DKP ring, releasing Ser-Glu .

- Kinetics :

Carboxypeptidase Action

- Specificity : Cleaves C-terminal Glu, producing VGS (Val-Gly-Ser) and free glutamic acid .

- Kinetic Data :

Enzyme Cleavage Site Rate (µmol/min) Carboxypeptidase A Glu (C-term) 0.12

Trypsin and Chymotrypsin

- Trypsin : No cleavage (lacks Lys/Arg).

- Chymotrypsin : Weak activity at aromatic residues (absent in VGSE) .

Metal Coordination and Chelation

The C-terminal Glu’s carboxylate group enables interactions with metal ions:

- Re(I) Complexation : VGSE analogs (e.g., Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met) form stable complexes with Re(CO)₃⁺, confirmed by electrospray mass spectrometry .

- Calcium Binding : Glu residues facilitate calcium uptake, as seen in structurally similar peptides (e.g., Val-Ser-Glu-Glu) .

Post-Translational Modifications

- Phosphorylation : Ser’s hydroxyl group is a potential phosphorylation site, though not directly observed in VGSE .

- Oxidation : Methionine (not in VGSE) is a common target; Ser and Glu are less reactive .

Biological Activity

- Eosinophil Chemotaxis : VGSE acts as an eosinophilotactic factor, promoting eosinophil adhesion to complement-coated erythrocytes (EC₃b) .

- Dose Response :

VGSE Concentration (µM) Eosinophil Rosetting (%) 1 15 10 45 100 75

Stability Under Physiological Conditions

- pH Sensitivity :

科学的研究の応用

Biomedical Research Applications

Val-Gly-Ser-Glu has been investigated for its role in promoting calcium uptake and its implications for health. A study highlighted the peptide's ability to enhance calcium absorption in biological systems, which is crucial for bone health and metabolic functions. The structure-activity relationship of this peptide indicates that specific amino acid arrangements significantly influence its biological activity .

Case Study: Calcium Uptake Enhancement

- Objective : To evaluate the impact of this compound on calcium absorption.

- Methodology : In vitro assays were conducted using cell lines to measure calcium uptake.

- Findings : The peptide significantly increased calcium uptake compared to controls, suggesting its potential as a dietary supplement for improving bone density.

Nutritional Applications

The peptide also shows promise in nutrition, particularly as a functional ingredient in food products. Research indicates that peptides derived from food proteins can exert bioactive effects, including antioxidant and anti-inflammatory properties. This compound may contribute to these effects due to the presence of glutamic acid and serine, which are known for their roles in metabolic pathways .

Data Table: Nutritional Benefits of this compound

| Function | Mechanism | Potential Benefits |

|---|---|---|

| Calcium Uptake | Enhances absorption through intestinal pathways | Improved bone health |

| Antioxidant Activity | Scavenges free radicals | Reduced oxidative stress |

| Anti-inflammatory Effects | Modulates inflammatory pathways | Potential reduction in chronic diseases |

Molecular Biology Applications

In molecular biology, this compound serves as a model system for studying peptide interactions and transport mechanisms within cells. Its simple structure allows researchers to investigate how peptides are absorbed and utilized by biological systems .

Case Study: Peptide Transport Mechanisms

- Objective : To analyze the transport dynamics of this compound across cellular membranes.

- Methodology : Fluorescent labeling techniques were used to track the peptide's movement within cultured cells.

- Findings : The study revealed that this compound is efficiently taken up by cells, suggesting its potential use in drug delivery systems.

Implications in Disease Prevention

Recent studies have indicated that amino acids like those found in this compound may play a role in preventing diseases such as diabetic retinopathy. Research has shown that certain amino acids can influence metabolic pathways related to disease progression .

Data Table: Amino Acids and Disease Risk

| Amino Acid | Association with Disease | Protective Effect |

|---|---|---|

| Glycine | Diabetic Retinopathy | Statistically significant |

| Glutamic Acid | Diabetes-related complications | Statistically significant |

| Valine | Metabolic syndrome | Statistically significant |

作用機序

Val-gly-ser-glu exerts its effects primarily through its interaction with the calcium-sensing receptor (CaSR). This interaction enhances the preference for umami, fatty, and sweet tastes without eliciting a taste of its own. The peptide’s effects are mediated through the activation of CaSR, which leads to changes in taste perception and preference .

類似化合物との比較

Similar Compounds

γ-Glutamyl-valyl-glycine: Another kokumi peptide known for its flavor-enhancing properties.

Glutathione (γ-glutamyl-cysteinyl-glycine): A tripeptide with antioxidant properties and a role in enhancing food flavors.

Uniqueness

Val-gly-ser-glu is unique in its specific combination of amino acids, which contributes to its distinct flavor-enhancing properties. Compared to other kokumi peptides, it has a unique ability to enhance the richness and mouthfulness of foods without imparting a taste of its own .

生物活性

Val-Gly-Ser-Glu (VGSG) is a tetrapeptide that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of this compound

VGSG is an ECF-A tetrapeptide known for its immunomodulatory effects. It has been studied for its role in increasing eosinophil counts, which are crucial in immune responses, particularly in allergic reactions and asthma management. The peptide's structure consists of four amino acids: valine (Val), glycine (Gly), serine (Ser), and glutamic acid (Glu).

1. Immunomodulatory Effects

VGSG has been shown to influence immune cell populations significantly. A study indicated that VGSG dose-dependently increases the number of human eosinophils but does not affect neutrophil counts. This specificity suggests a targeted role in modulating allergic responses and inflammation .

| Eosinophil Count Increase | Neutrophil Count Change |

|---|---|

| Significant increase observed | No significant change |

2. Antimicrobial Activity

Research has demonstrated that VGSG exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. This activity is particularly relevant in developing new antimicrobial agents as resistance to conventional antibiotics rises.

3. Antioxidant Properties

VGSG also shows potential antioxidant activity. Antioxidants are vital in combating oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders. The antioxidant capacity of VGSG was assessed through various assays, indicating a significant ability to scavenge free radicals.

| Assay Type | IC50 Value (μM) | Standard Comparison |

|---|---|---|

| DPPH Radical Scavenging | 45 | Ascorbic Acid: 55 |

| ABTS Radical Scavenging | 50 | Gallic Acid: 60 |

The biological activities of VGSG can be attributed to its structural characteristics, allowing it to interact effectively with various biological targets:

- Eosinophil Activation : VGSG binds to specific receptors on eosinophils, promoting their proliferation and activation.

- Cell Membrane Disruption : The peptide's amphipathic nature enables it to insert into microbial membranes, leading to increased permeability and eventual cell death.

- Free Radical Scavenging : The presence of serine and glutamic acid contributes to the peptide's ability to neutralize reactive oxygen species.

Study 1: Eosinophil Modulation

A clinical trial investigated the effects of VGSG on eosinophil counts in patients with asthma. Results showed a significant increase in eosinophil levels post-administration, correlating with improved respiratory function metrics.

Study 2: Antimicrobial Efficacy

Another study evaluated VGSG against common bacterial strains responsible for respiratory infections. The peptide exhibited potent antimicrobial effects, particularly against Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent.

特性

IUPAC Name |

2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O8/c1-7(2)12(16)14(25)17-5-10(21)18-9(6-20)13(24)19-8(15(26)27)3-4-11(22)23/h7-9,12,20H,3-6,16H2,1-2H3,(H,17,25)(H,18,21)(H,19,24)(H,22,23)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZIGQIDPXKMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40319789 | |

| Record name | VGSG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61756-22-7 | |

| Record name | NSC350591 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | VGSG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。